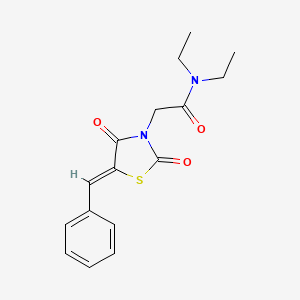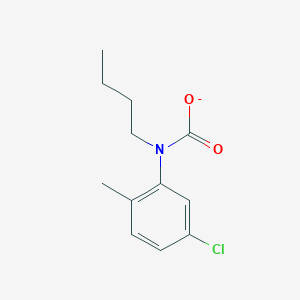![molecular formula C20H24N2O4S B12136540 methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12136540.png)
methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de las pirimido[2,1-b][1,3]tiazinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina fusionado con un anillo de tiazina, y varios grupos funcionales como butoxifenil, metil y carboxilato. Es de interés en varios campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
La síntesis del 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Pirimidina: El paso inicial involucra la síntesis de un derivado de pirimidina a través de la condensación de aldehídos y aminas apropiados.
Formación del Anillo de Tiazina: El derivado de pirimidina luego se hace reaccionar con reactivos que contienen azufre para formar el anillo de tiazina.
Adición de Grupos Funcionales:
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo se somete a varios tipos de reacciones químicas:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes incluyen halógenos, ácidos y bases.
Esterificación e Hidrólisis: El grupo éster en el compuesto se puede hidrolizar para formar el ácido carboxílico correspondiente, o puede sufrir esterificación para formar diferentes ésteres.
Aplicaciones Científicas De Investigación
El 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades debido a su estructura química única y sus actividades biológicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Los objetivos moleculares y las vías exactas dependen de la actividad biológica específica que se está estudiando. Por ejemplo, en la investigación antimicrobiana, puede inhibir las enzimas bacterianas, mientras que en la investigación anticancerígena, puede interferir con las vías de señalización celular involucradas en la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
El 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo se puede comparar con otros compuestos similares como:
6-(4-terc-butilfenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo: Este compuesto tiene un grupo terc-butilo en lugar de un grupo butoxi, lo que puede resultar en diferentes propiedades químicas y biológicas.
6-(4-butoxi-3-metoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de isopropilo: Este compuesto tiene un grupo metoxi adicional, lo que puede afectar su reactividad y actividad biológica.
Derivados de Tiazol:
La singularidad del 6-(4-butoxifenil)-8-metil-4-oxo-2H,3H,4H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de metilo radica en sus grupos funcionales específicos y la combinación de los anillos de pirimidina y tiazina, lo que contribuye a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C20H24N2O4S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-5-11-26-15-8-6-14(7-9-15)18-17(19(24)25-3)13(2)21-20-22(18)16(23)10-12-27-20/h6-9,18H,4-5,10-12H2,1-3H3 |
Clave InChI |
VODGDPISTKASAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)
![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide](/img/structure/B12136497.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136505.png)

}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136534.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136539.png)
